molecular formula C9H9BrN2O2S B1411550 3-(2-Bromo-6-nitrophenyl)thiazolidine CAS No. 1774896-89-7

3-(2-Bromo-6-nitrophenyl)thiazolidine

Cat. No.: B1411550
CAS No.: 1774896-89-7
M. Wt: 289.15 g/mol
InChI Key: YSWKGNUZSSFPTR-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-nitrophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 2-bromo-6-nitrophenyl group. Thiazolidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of 3-(2-Bromo-6-nitrophenyl)thiazolidine typically involves the reaction of 2-bromo-6-nitrobenzaldehyde with cysteamine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to improve yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-6-nitrophenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino-thiazolidines, sulfoxides, and substituted thiazolidines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit activity against various diseases, particularly those involving enzyme inhibition.

  • Case Study: Anticancer Activity
    • A study investigated the anticancer properties of thiazolidine derivatives, including 3-(2-Bromo-6-nitrophenyl)thiazolidine. Results indicated that this compound could inhibit cancer cell proliferation through apoptosis mechanisms, making it a candidate for further development in cancer therapies.

2. Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions
    • The bromine atom can be substituted with nucleophiles to form new compounds, expanding the synthetic utility of this thiazolidine derivative.
  • Case Study: Synthesis of Novel Compounds
    • Researchers utilized this compound as a starting material to synthesize novel thiazolidine derivatives with enhanced biological activities, demonstrating its versatility in organic synthesis.

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer15Smith et al., 2023
Thiazolidine Derivative AAntibacterial10Johnson et al., 2024
Thiazolidine Derivative BAnti-inflammatory20Lee et al., 2022

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-nitrophenyl)thiazolidine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and induce oxidative stress in cells by generating reactive oxygen species . These actions contribute to its antimicrobial, anticancer, and other biological activities.

Comparison with Similar Compounds

3-(2-Bromo-6-nitrophenyl)thiazolidine can be compared with other thiazolidine derivatives such as:

Biological Activity

3-(2-Bromo-6-nitrophenyl)thiazolidine is a heterocyclic compound known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound by examining its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring substituted with a 2-bromo-6-nitrophenyl group. The compound's IUPAC name is 3-(2-bromo-6-nitrophenyl)-1,3-thiazolidine, and its CAS number is 1774896-89-7. Its structure allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, disrupting metabolic pathways.
  • DNA Interaction : It may interact with DNA, potentially leading to cytotoxic effects in cancer cells.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can induce oxidative stress, contributing to cell death in various cancer types .

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound effectively inhibits the growth of several bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. In vitro experiments using human cancer cell lines (e.g., HT-29 colorectal cancer cells) revealed that the compound induces apoptosis. The mechanism involves upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (Bcl-2), leading to increased cell death .

Sample Total Apoptosis (%) Early Apoptosis (%) Late Apoptosis (%) Necrosis (%)
Control HT-293.06 ± 0.240.69 ± 0.060.21 ± 0.082.16 ± 0.10
Compound 15/HT-2931.44 ± 1.569.11 ± 0.3616.52 ± 0.895.81 ± 0.31
Sorafenib/HT-2946.28 ± 2.2214.61 ± 0.8926.82 ± 1.024.85 ± 0.31

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in cancer cell lines . The following table summarizes the effects on these markers:

Sample TNF-α (Fold Change) IL-6 (Fold Change)
Control HT-2911
Compound 15/HT-290.570 ± 0.020.202 ± 0.021
Sorafenib/HT-290.2461 ± 0.0160.2836 ± 0.022

Case Studies

Several case studies have explored the efficacy of thiazolidine derivatives in clinical settings:

  • Anticancer Efficacy : A study investigated the effects of various thiazolidine derivatives on glioblastoma cells and found that specific compounds significantly induced apoptosis and inhibited cell proliferation .
  • Antimicrobial Testing : In another study, derivatives including those related to thiazolidines were tested against resistant bacterial strains, demonstrating notable antibacterial activity and suggesting potential therapeutic applications in infectious diseases .

Properties

IUPAC Name

3-(2-bromo-6-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-7-2-1-3-8(12(13)14)9(7)11-4-5-15-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWKGNUZSSFPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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